molecular formula C16H18BrN3O B11303481 azepan-1-yl[5-(4-bromophenyl)-1H-pyrazol-3-yl]methanone

azepan-1-yl[5-(4-bromophenyl)-1H-pyrazol-3-yl]methanone

Cat. No.: B11303481
M. Wt: 348.24 g/mol
InChI Key: PAWTWWQAIXMUKL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azepan-1-yl[5-(4-bromophenyl)-1H-pyrazol-3-yl]methanone typically involves the reaction of azepane with 4-bromophenylhydrazine and a suitable ketone. The reaction is carried out under reflux conditions in the presence of a catalyst such as acetic acid. The resulting product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Azepan-1-yl[5-(4-bromophenyl)-1H-pyrazol-3-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azepan-1-yl[5-(4-bromophenyl)-1H-pyrazol-3-yl]methanol, while reduction may produce azepan-1-yl[5-(4-bromophenyl)-1H-pyrazol-3-yl]amine.

Scientific Research Applications

Azepan-1-yl[5-(4-bromophenyl)-1H-pyrazol-3-yl]methanone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of azepan-1-yl[5-(4-bromophenyl)-1H-pyrazol-3-yl]methanone involves its interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the pyrazole moiety can form hydrogen bonds with active sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Azepan-1-yl[5-(4-chlorophenyl)-1H-pyrazol-3-yl]methanone
  • Azepan-1-yl[5-(4-fluorophenyl)-1H-pyrazol-3-yl]methanone
  • Azepan-1-yl[5-(4-methylphenyl)-1H-pyrazol-3-yl]methanone

Uniqueness

Azepan-1-yl[5-(4-bromophenyl)-1H-pyrazol-3-yl]methanone is unique due to the presence of the bromine atom, which can enhance its reactivity and biological activity compared to its analogs with different substituents. The bromine atom can also influence the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.

Properties

Molecular Formula

C16H18BrN3O

Molecular Weight

348.24 g/mol

IUPAC Name

azepan-1-yl-[3-(4-bromophenyl)-1H-pyrazol-5-yl]methanone

InChI

InChI=1S/C16H18BrN3O/c17-13-7-5-12(6-8-13)14-11-15(19-18-14)16(21)20-9-3-1-2-4-10-20/h5-8,11H,1-4,9-10H2,(H,18,19)

InChI Key

PAWTWWQAIXMUKL-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CC(=NN2)C3=CC=C(C=C3)Br

Origin of Product

United States

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